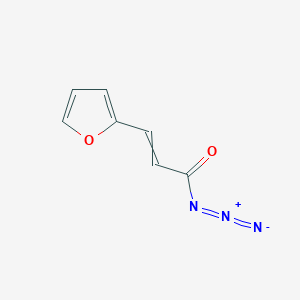
3-(Furan-2-yl)-acryloyl azide
Cat. No. B8743404
Key on ui cas rn:
59898-36-1
M. Wt: 163.13 g/mol
InChI Key: TYRPHHUJSDCXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07592352B2
Procedure details


3-(Furan-2-yl)-acryloyl azide (12.6 g) was dissolved in 100 ml of toluene and the resultant solution was heated up to 120° C. and stirred for 30 min. After evaporation of solvent, o-dichlorobenzene (100 ml) and a few flakes of iodine were added and resultant reaction mixture was heated up to 170° C. and stirred for 2 hours. The mixture was cooled down to ambient temperature and to this was added Et2O (100 ml). The undissolved matter was filtered off and the filtrate was poured into a mixture of Et2O (100 ml), 1N NaOH (100 ml) and water (100 ml). The corresponding aqueous layer was collected, which was acidified by 2N HCl and extracted with ethyl acetate. The organic layer was separated and dried over Na2SO4, filtered and concentrated in vacuo. The residue was precipitated from Et2O, which was collected and dried under the reduced pressure to give 5H-furo[3,2-c]pyridin-4-one (6.7 g) 1H NMR (400 MHz, DMSO-d6) ppm 11.44 (brs, 1H), 7.87 (d, J=2.3 Hz, 1H), 7.29 (d, J=7.1 Hz, 1H), 6.93 (dd, J=2.1, 0.9 Hz, 1H), 6.66 (dd, J=0.8, 7.1 Hz, 1H).


[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
O1C=CC=C1C=C[C:8]([N:10]=[N+]=[N-])=[O:9].[CH3:13][CH2:14][O:15][CH2:16][CH3:17].[C:18]1(C)C=CC=C[CH:19]=1>>[O:15]1[C:16]2[CH:19]=[CH:18][NH:10][C:8](=[O:9])[C:17]=2[CH:13]=[CH:14]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.6 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(=CC=C1)C=CC(=O)N=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
170 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of solvent, o-dichlorobenzene (100 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a few flakes of iodine were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resultant reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled down to ambient temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The undissolved matter was filtered off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate was poured into a mixture of Et2O (100 ml), 1N NaOH (100 ml) and water (100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The corresponding aqueous layer was collected
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was precipitated from Et2O, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under the reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C=CC=2C(NC=CC21)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.7 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

